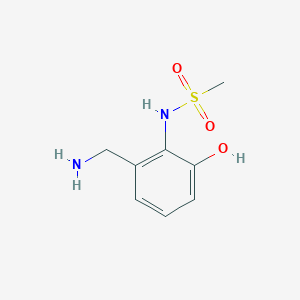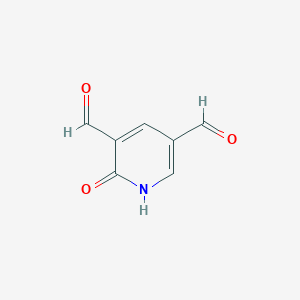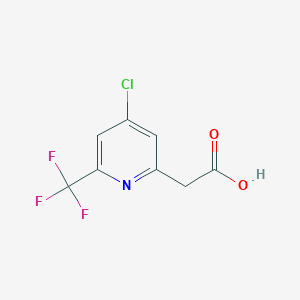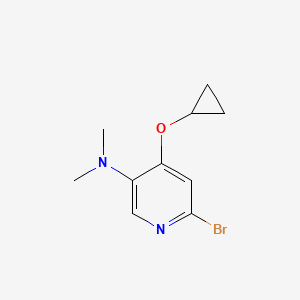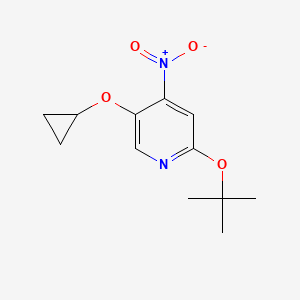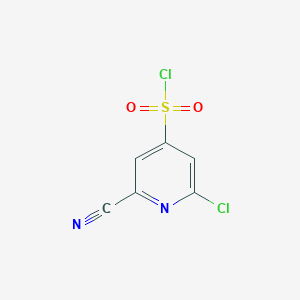
2-Chloro-6-cyanopyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyanopyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl2N2O2S and a molecular weight of 237.06 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of chloro, cyano, and sulfonyl chloride functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyanopyridine-4-sulfonyl chloride typically involves the chlorination of 2-cyano-4-chloropyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions . The reaction is usually carried out in an inert solvent like dichloromethane to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-cyanopyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and sulfonyl chloride groups are highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, toluene, and acetonitrile are commonly used solvents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters .
Aplicaciones Científicas De Investigación
2-Chloro-6-cyanopyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-cyanopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, combined with the presence of electron-withdrawing groups (chloro, cyano, and sulfonyl chloride), makes the compound highly reactive. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-cyanopyridine: Similar in structure but lacks the sulfonyl chloride group.
2,6-Dichloropyridine: Contains two chloro groups but lacks the cyano and sulfonyl chloride groups.
4-Chloro-2-cyanopyridine: Similar but with different positioning of functional groups.
Uniqueness
2-Chloro-6-cyanopyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group, in particular, allows for a wide range of chemical transformations that are not possible with simpler pyridine derivatives .
Propiedades
Fórmula molecular |
C6H2Cl2N2O2S |
|---|---|
Peso molecular |
237.06 g/mol |
Nombre IUPAC |
2-chloro-6-cyanopyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O2S/c7-6-2-5(13(8,11)12)1-4(3-9)10-6/h1-2H |
Clave InChI |
IIQKOCJGUTXMRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




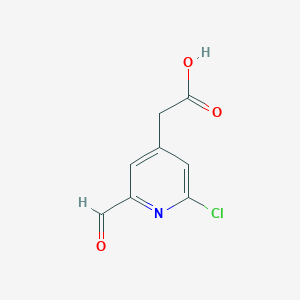
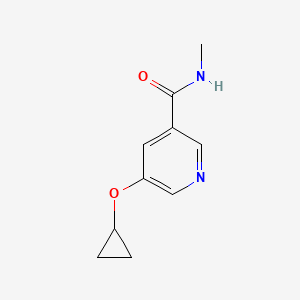
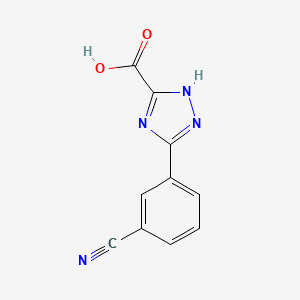
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

